

4-Fluorophenoxyacetic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Fluorophenoxyacetic acid	
Cat. No.:	B1294924	Get Quote

An In-depth Technical Guide to the Safety and Handling of 4-Fluorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for **4- Fluorophenoxyacetic acid** (CAS No. 405-79-8). The following sections detail its physical and chemical properties, associated hazards, protective measures, and emergency procedures. All data is presented to ensure safe laboratory and development practices.

Chemical Identification and Physical Properties

4-Fluorophenoxyacetic acid is a solid organic compound. Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	405-79-8	[1]
Molecular Formula	C ₈ H ₇ FO ₃	[1][2]
Molecular Weight	170.14 g/mol	[2]
Appearance	White to beige powder or crystalline solid	[3][4]
Melting Point	103 - 107 °C	[4][5][6]
Boiling Point	No data available	[1]
Solubility	Soluble in Acetone, Ethanol [4]	
Stability	Stable under recommended storage conditions	

Hazard Identification and Classification

4-Fluorophenoxyacetic acid is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure proper handling. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] Some classifications also note it may be harmful if swallowed.[3][7]

Classification System	Rating	Details	Reference
GHS Hazard Statements	H315	Causes skin irritation	[1][7]
H319	Causes serious eye irritation	[1][7]	
H335	May cause respiratory irritation	[1][7]	
H302	Harmful if swallowed (in some classifications)	[3][7]	-
GHS Pictogram	GHS07 (Exclamation Mark)	[1]	
Signal Word	Warning	[1]	-
NFPA 704	Health: 2	Intense or continued exposure could cause temporary incapacitation or possible residual injury.	[1]
Flammability: 0	Materials that will not burn.	[1]	
Instability: 0	Normally stable, even under fire exposure conditions.	[1]	
HMIS III	Health: 2	Moderate Hazard - Temporary or minor injury may occur.	[1]
Flammability: 0	Minimal Hazard - Materials that will not burn.	[1]	-

Check Availability & Pricing

Minimal Hazard -

Physical Hazard: 0 Normally stable

materials.

Toxicology

While specific quantitative toxicity data such as LD50 or LC50 values for **4-Fluorophenoxyacetic acid** are not readily available in the public domain, the GHS classification indicates moderate acute toxicity. The primary toxicological concerns are its irritant effects.[1][3]

[1]

Proposed Mechanism of Toxicity for Phenoxyacetic Acids

No specific signaling pathways for **4-Fluorophenoxyacetic acid** toxicity have been detailed. However, studies on related phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggest a potential mechanism involving oxidative stress.[8] This pathway may serve as a model for understanding the potential cellular effects of **4-Fluorophenoxyacetic acid**. The proposed mechanism involves the generation of free radicals, leading to mitochondrial dysfunction, DNA damage, and ultimately, caspase-dependent apoptosis.[8]

Phenoxyacetic Acid Exposure Increased Free Radical (ROS) Production Mitochondrial Membrane Disruption Cytochrome C Release Caspase-9 Activation Caspase-3 Activation DNA Fragmentation **Apoptosis** (Cell Death)

Figure 1: Proposed Toxicity Pathway for Phenoxyacetic Acids (based on 2,4-D)

Figure 1: Proposed Toxicity Pathway (based on 2,4-D)

Safe Handling and Exposure Control

Adherence to strict safety protocols is mandatory when handling **4-Fluorophenoxyacetic acid**.

Engineering Controls

Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[1] Emergency eye wash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this substance.

Protection Type	Specification	Reference
Eye/Face Protection	Chemical safety goggles or safety glasses. A face shield is recommended when handling larger quantities.	[1]
Skin Protection	Chemical-resistant protective gloves (e.g., nitrile rubber). Wear a lab coat or suitable protective clothing to prevent skin contact.	[1][9]
Respiratory Protection	In case of insufficient ventilation or when dust is generated, wear a NIOSH- approved N95 (US) or type P1 (EN 143) dust mask or higher- level respirator.	[9][10]

Handling and Storage

- Avoid contact with skin, eyes, and clothing.[1]
- Do not breathe dust.[1]

Foundational & Exploratory

- · Avoid dust formation.
- Wash hands thoroughly after handling.[1]
- Keep container tightly closed and store in a dry, cool, and well-ventilated place.[1][3]
- Incompatible materials include strong bases and strong oxidizing agents.[1]

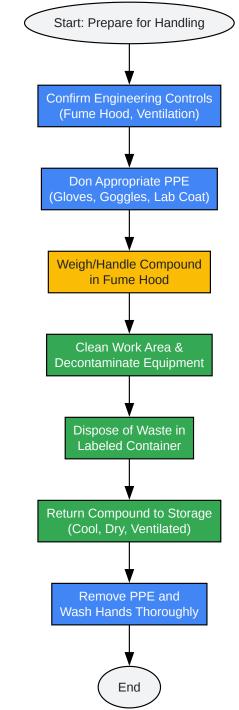


Figure 2: Standard Laboratory Handling Workflow

Figure 2: Standard Laboratory Handling Workflow

Emergency ProceduresFirst Aid Measures

Immediate action is required in case of exposure.

- After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]
- After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
- After Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.[1]
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

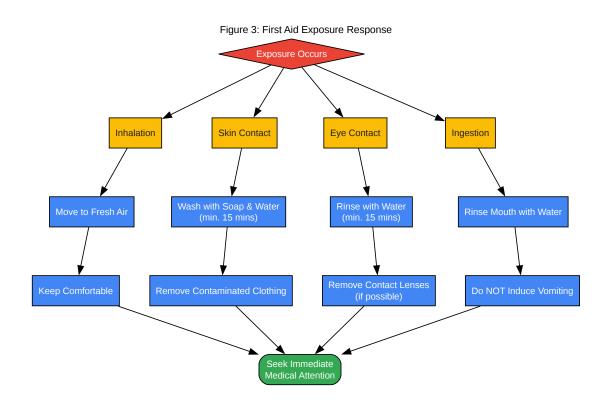


Figure 3: First Aid Exposure Response

Accidental Release Measures (Spills)

In the event of a spill, follow these procedures:

• Evacuate: Evacuate unnecessary personnel from the area.[1]

Foundational & Exploratory

- Ventilate: Ensure adequate ventilation.
- Contain: Prevent further spread of the material. Avoid raising dust.[1]
- Protect: Responders must wear appropriate PPE as described in Section 4.2. Do not attempt to clean up without suitable protection.[1]
- Clean-up: Carefully sweep or shovel the solid material into an appropriate, labeled container for disposal.[1]
- Disposal: Dispose of the waste in accordance with local, state, and federal regulations. An authorized incinerator is recommended.[1]

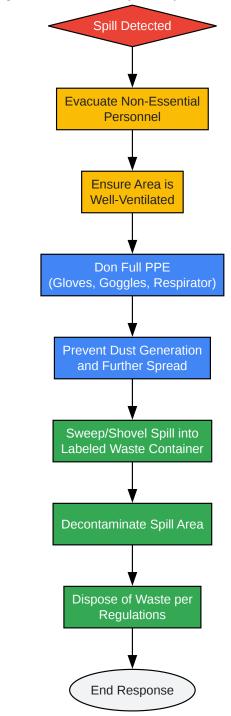


Figure 4: Accidental Spill Response Workflow

Figure 4: Accidental Spill Response Workflow

Experimental Safety Protocols

Specific irritation and corrosion studies for **4-Fluorophenoxyacetic acid** are not publicly available. However, the classification "Causes skin irritation" is typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Dermal Irritation (Based on OECD Test Guideline 404)

This test evaluates the potential for a substance to cause reversible inflammatory changes to the skin.[11][12]

- Test System: The albino rabbit is the recommended animal model.
- Preparation: Approximately 24 hours before the test, the fur is clipped from the animal's dorsal area.
- Application: A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch. An untreated area of skin serves as a control.
 [11]
- Exposure: The exposure period is 4 hours. After this period, the residual test substance is removed.[11]
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored.
 Observations continue for up to 14 days to assess the reversibility of any effects.[11]
- Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[11]

General Protocol for In Vitro Skin Irritation (Based on OECD Test Guideline 439)

This method uses a reconstructed human epidermis (RhE) model to assess skin irritation without the use of live animals.[13]

- Test System: A commercially available RhE model, which mimics the properties of the human epidermis, is used.[13]
- Application: The test chemical is applied topically to the surface of the RhE tissue.
- Exposure: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
- Viability Assessment: After exposure, the tissue is rinsed and incubated. Cell viability is then
 measured, typically using a colorimetric assay like the MTT assay, which measures
 mitochondrial activity.[13]
- Classification: A substance is identified as an irritant if the tissue viability falls below a
 defined threshold (e.g., ≤ 50%) compared to a negative control.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2-(4-Fluorophenoxy)acetic Acid 405-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.se [fishersci.se]
- 6. 405-79-8 Cas No. | (4-Fluorophenoxy)acetic acid | Apollo [store.apolloscientific.co.uk]
- 7. 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]

- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. episkin.com [episkin.com]
- To cite this document: BenchChem. [4-Fluorophenoxyacetic acid safety and handling precautions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294924#4-fluorophenoxyacetic-acid-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com